molecular formula C3H3ClN2O2S B1612230 1H-Imidazole-2-sulfonyl chloride CAS No. 281221-70-3

1H-Imidazole-2-sulfonyl chloride

Cat. No.: B1612230
CAS No.: 281221-70-3
M. Wt: 166.59 g/mol
InChI Key: RWHIKEMYOLGZOC-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl chloride (CAS 281221-70-3) is a reactive sulfonyl chloride derivative of imidazole, widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its molecular formula is C₃H₃ClN₂O₂S, with a molecular weight of 166.59 g/mol. The compound is highly hazardous (GHS hazard class 8, H314: causes severe skin burns and eye damage) and requires storage under inert atmospheres at -20°C .

Preparation Methods

Direct Chlorosulfonation of Imidazole Derivatives

One of the classical and widely used methods for preparing 1H-imidazole-2-sulfonyl chloride involves the direct chlorosulfonation of imidazole or substituted imidazoles using chlorosulfonic acid (ClSO3H).

  • Procedure : The imidazole compound is suspended or dissolved in chlorosulfonic acid, typically at low temperatures (0–5 °C) to control the exothermic reaction. The mixture is stirred for a defined period (e.g., 1 hour) to allow the sulfonyl chloride group to form at the 2-position of the imidazole ring.
  • Workup : After the reaction, the mixture is poured onto crushed ice to precipitate the sulfonyl chloride product, which is then filtered and washed extensively with water to remove residual acid.
  • Yield and Purity : This method generally provides good yields (70–85%) of crystalline this compound. The product can be purified by recrystallization or washing with organic solvents.

Example : In a related synthesis of benzoimidazole sulfonyl chlorides, 1H-benzo[d]imidazole was treated with ice-cooled chlorosulfonic acid for 1 hour, followed by isolation and purification steps to yield the sulfonyl chloride intermediate in high purity and yield.

Oxidative Chlorination of Sulfur-Containing Imidazole Precursors

An alternative and improved method involves the oxidation of sulfur-containing imidazole derivatives (such as sulfoxides or sulfides) followed by chlorination in aqueous media.

  • Starting Materials : The process begins with imidazole derivatives bearing sulfur substituents (e.g., sulfoxides or benzylsulfides).
  • Oxidation Step : Hydrogen peroxide (typically 35% aqueous solution) is used to oxidize the sulfur moiety to a sulfone intermediate.
  • Chlorination Step : The sulfone intermediate is then chlorinated in aqueous media to form the sulfonyl chloride.
  • Reaction Conditions : The reaction is performed at low temperatures (around 5–15 °C) with stirring to ensure complete conversion.
  • Isolation : The reaction mixture is concentrated under reduced pressure, and solvents like toluene and iso-hexane are used to precipitate and isolate the sulfonyl chloride product.
  • Yield : This method has been reported to achieve yields up to 87%, with high purity confirmed by HPLC analysis.

Advantages : This method offers better control over reaction conditions, avoids the use of harsh chlorosulfonic acid, and can be scaled for industrial applications.

One-Pot Synthesis via Imidoyl Chloride Intermediates

A modern approach involves the formation of imidoyl chloride intermediates from amides using oxalyl chloride, followed by reaction with aziridines to form substituted imidazolines. While this method is primarily for imidazolines, the preparation of imidoyl chlorides is relevant to sulfonyl chloride chemistry.

  • Step 1 : Amides are reacted with oxalyl chloride in the presence of a base such as 2,6-lutidine in dichloromethane at 0 °C to form imidoyl chlorides.
  • Step 2 : The imidoyl chloride intermediate is reacted with aziridine derivatives under heating to yield the desired products.
  • Relevance : The imidoyl chloride intermediate is structurally related to sulfonyl chlorides and provides insight into chlorination chemistry of imidazole derivatives.
  • Optimization : Bases and solvents significantly influence the yield and purity, with 2,6-lutidine and solvents like DMF or dichloromethane providing superior results.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Yield (%) Notes
Direct Chlorosulfonation Imidazole or substituted imidazole Chlorosulfonic acid, ice-cooled (0–5 °C) 0–5 °C, 1 hour 70–85 Classical method, straightforward, exothermic
Oxidative Chlorination Sulfur-containing imidazole derivatives H2O2 (35%), aqueous chlorination, toluene/iso-hexane 5–15 °C Up to 87 Improved control, scalable, high purity
One-Pot Imidoyl Chloride Route Amides Oxalyl chloride, 2,6-lutidine, aziridines 0 °C to 55 °C Moderate Provides imidoyl chloride intermediates

Research Findings and Considerations

  • The direct chlorosulfonation method remains widely used due to its simplicity but requires careful temperature control to avoid side reactions.
  • The oxidative chlorination approach offers an environmentally friendlier alternative by using aqueous hydrogen peroxide and milder reaction conditions.
  • The choice of solvents and bases is critical in optimizing yields and purity, especially in multi-step or one-pot syntheses involving imidoyl chloride intermediates.
  • Analytical techniques such as HPLC, NMR, and MS are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to facilitate the reaction.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Drug Development

1H-Imidazole-2-sulfonyl chloride has been investigated for its potential as a prodrug in treating depression. It acts as an agonist of the 5-HT4 receptor, which is implicated in mood regulation. Studies have shown that compounds derived from this sulfonyl chloride exhibit significant pharmacological activity, suggesting a pathway for developing new antidepressants .

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives synthesized from this compound. For instance, compounds synthesized using this sulfonyl chloride demonstrated cytotoxic effects against various cancer cell lines, including cervical and bladder cancer cells. The IC₅₀ values for some derivatives were reported to be below 5 µM, indicating potent activity .

Table 1: Cytotoxicity of Imidazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Compound ACervical (SISO)5.37
Compound BBladder (RT-112)>10
Compound CCervical (SISO)2.87

Synthesis of Novel Compounds

The compound serves as a critical building block in the synthesis of various novel imidazole derivatives. Researchers have utilized it in multicomponent reactions to create complex structures with potential biological activities. For example, imidazole derivatives have been synthesized that exhibit significant inhibitory effects on the Hypoxia-Inducible Factor (HIF) pathway, which is crucial in cancer progression .

Material Science Applications

In addition to its pharmaceutical applications, this compound has been explored for use in material science, particularly in the development of polymers and coatings that require functionalization with sulfonamide groups. These materials can exhibit enhanced properties such as increased thermal stability and improved mechanical strength .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antidepressant Development : Research conducted on the synthesis of derivatives from this compound demonstrated promising results in preclinical models for depression treatment, highlighting its potential as a new therapeutic agent .
  • Anticancer Screening : A study evaluated various imidazole derivatives for their anticancer activity against human tumor cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .
  • Synthetic Chemistry Innovations : The compound has been pivotal in developing new synthetic routes for complex organic molecules, showcasing its versatility and importance in modern organic synthesis .

Mechanism of Action

The mechanism by which 1H-Imidazole-2-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound valuable in drug development and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-Imidazole-2-sulfonyl Chloride Hydrochloride

CAS : 877861-76-2
Molecular Formula : C₃H₄Cl₂N₂O₂S
Molecular Weight : 203.05 g/mol
Storage : -20°C under inert atmosphere .

Key Differences :

  • Structural Modification : The hydrochloride salt includes an additional HCl molecule, increasing its molecular weight and stability compared to the parent compound.
  • Reactivity : The hydrochloride form is less hygroscopic and easier to handle in ambient conditions, though it retains similar sulfonylating reactivity .
  • Commercial Availability : Available in 95% purity (250 mg quantities) and listed as "typically in stock" by suppliers, suggesting broader industrial applicability .

Table 1: Comparison of Core Properties

Property This compound This compound Hydrochloride
CAS Number 281221-70-3 877861-76-2
Molecular Formula C₃H₃ClN₂O₂S C₃H₄Cl₂N₂O₂S
Molecular Weight (g/mol) 166.59 203.05
Hazard Statement H314 H314
Storage Temperature -20°C -20°C
Purity ≥98% (Aladdin) 95% (typical commercial grade)
Key Suppliers Shanghai Aladdin, LookChem CymitQuimica, ChemNet

1H-Imidazole-2-sulfonyl Fluoride

CAS : 1934502-26-7
Molecular Formula : C₃H₃FN₂O₂S
Molecular Weight : 150.13 g/mol
Purity : ≥95% .

Key Differences :

  • Reactivity : The fluoride analog exhibits nucleophilic substitution behavior distinct from chloride derivatives, often used in click chemistry or radiolabeling due to fluorine's electronegativity and stability.
  • Stability : Sulfonyl fluorides are generally more hydrolytically stable than chlorides, enabling use in aqueous environments .

Substituted Derivatives: 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl Chloride

CAS : 2031269-33-5
Molecular Formula : C₉H₁₃ClN₂O₂S
Molecular Weight : 248.73 g/mol
Physical Properties :

  • Density: 1.51 g/cm³ (predicted)
  • Boiling Point: 409.8°C (predicted)
  • pKa: 1.27 (predicted) .

Key Differences :

  • Applications : Likely used in drug discovery for modifying pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Commercial and Industrial Relevance

  • This compound : Primarily supplied by specialized vendors (e.g., Shanghai Aladdin) for research-scale applications .
  • Hydrochloride Salt : More widely available, with bulk quantities (250 mg) offered by suppliers like CymitQuimica .
  • Market Trends : The discontinuation of fluoride analogs suggests higher demand for chloride derivatives in pharmaceutical and agrochemical synthesis .

Biological Activity

1H-Imidazole-2-sulfonyl chloride is a versatile compound that plays a significant role in the synthesis of various biologically active molecules, including pharmaceuticals and enzyme inhibitors. Its unique chemical structure allows for diverse applications in medicinal chemistry, particularly in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features an imidazole ring with a sulfonyl chloride group. This structure contributes to its reactivity, making it an effective electrophile in nucleophilic substitution reactions. The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and sulfonothioates. This reactivity is crucial for modifying the biological activity of target molecules in drug development.

The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophiles. This mechanism allows it to alter the properties of biologically relevant molecules, thereby enhancing or modifying their activity. For instance, the formation of sulfonamides from reactions with amines has been linked to various therapeutic effects, including antimicrobial and anticancer activities .

Applications in Drug Development

Antimicrobial Activity : Compounds derived from this compound have shown promise as antimicrobial agents. The sulfonamide moiety is known for its efficacy against a range of bacterial infections due to its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis .

Anticancer Properties : Research has demonstrated that imidazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, compounds synthesized from this compound have been evaluated for their potential as anticancer agents, showing activity against various tumor types .

Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, suggesting that they may modulate inflammatory pathways effectively. This potential makes them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound derivatives:

  • Study on Antiproliferative Activity : A series of compounds derived from this sulfonyl chloride were tested for their antiproliferative effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives demonstrating IC50 values in the low micromolar range .
  • Synthesis and Evaluation of Antimicrobial Agents : In one study, researchers synthesized a library of sulfonamide derivatives using this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Several compounds exhibited significant antibacterial activity, outperforming traditional antibiotics .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
Sulfonamide AAntimicrobialFolate synthesis pathway5
Imidazole Derivative BAnticancerCell cycle regulation12
Sulfonamide CAnti-inflammatoryNF-kB pathway8
Imidazoline DAntiparasiticParasite metabolism15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Imidazole-2-sulfonyl chloride, and what critical parameters influence yield optimization?

  • Methodological Answer : The synthesis typically involves sulfonation of 1H-imidazole using chlorosulfonic acid under controlled conditions. Key parameters include:

  • Temperature : Maintain between 0–5°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of imidazole to chlorosulfonic acid ensures complete conversion.
  • Reaction Time : 4–6 hours under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures.
  • Yield Optimization : Excess chlorosulfonic acid improves conversion but requires careful quenching to avoid decomposition .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for imidazole protons (δ 7.2–8.1 ppm) and sulfonyl chloride (no direct proton signal).
  • IR : Strong S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 180.61 (calculated for C₃H₃ClN₂O₂S) .
  • Elemental Analysis : Validate %C, %H, %N, and %S to confirm purity.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • First Aid :
  • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists.
  • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist.
  • Storage : Keep in a desiccator under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the position of the sulfonyl chloride group on the imidazole ring affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The 2-position sulfonyl group creates greater electron withdrawal from the imidazole ring compared to 4-position isomers, enhancing electrophilicity.
  • Steric Considerations : Reduced steric hindrance at the 2-position facilitates reactions with bulky nucleophiles (e.g., amines).
  • Case Study : Comparative kinetic studies with 1-methyl-1H-imidazole-4-sulfonyl chloride show 2-sulfonyl derivatives react 30% faster with piperidine due to electronic and steric factors .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

  • Methodological Answer :

  • Anhydrous Conditions : Use molecular sieves (3Å) in solvents like THF or DCM.
  • Temperature Control : Perform reactions at –20°C in aprotic solvents (e.g., acetonitrile).
  • Stabilizers : Add 1% triethylamine to neutralize trace HCl generated during hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) to detect hydrolyzed byproducts .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.
  • NBO Analysis : Quantify charge distribution to identify electrophilic centers (e.g., sulfur in sulfonyl chloride).
  • Case Study : Simulations predict preferential attack at the sulfur atom over nitrogen in SN2 reactions, validated experimentally via LC-MS .

Q. What experimental approaches resolve contradictions in biological activity data for sulfonamide derivatives of this compound?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with substituents at N1 and C4 positions; test antimicrobial activity against E. coli (MIC assays).
  • Data Analysis : Use multivariate regression to correlate logP, Hammett σ values, and bioactivity.
  • Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH affecting sulfonamide ionization). Standardize protocols across labs .

Properties

IUPAC Name

1H-imidazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHIKEMYOLGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601939
Record name 1H-Imidazole-2-sulfonyl chloride
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Molecular Weight

166.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281221-70-3
Record name 1H-Imidazole-2-sulfonyl chloride
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Record name 1H-Imidazole-2-sulfonyl chloride
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Record name 1H-imidazole-2-sulfonyl chloride
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Synthesis routes and methods

Procedure details

More specifically, (1) according to Reaction scheme 8, an aminoimidazole is converted into a diazonium salt by using sodium nitrite or the like in hydrochloric acid, hydrobromic acid or the like and then sulfur dioxide is reacted with the resulting diazonium salt in the presence of a catalyst which is usually used for diazonium decomposition such as a copper salt or the like, to afford a corresponding imidazolesulfonyl chloride. With the resulting compound was reacted an aqueous ammonia to give the desired pyrazolesulfonamide (V).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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